

In-Vivo Showdown: Thiazolidine-Based Compounds Demonstrate Potent Anticancer Activity in Preclinical Models

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Compound of Interest		
Compound Name:	Thiazolidine hydrochloride	
Cat. No.:	B153559	Get Quote

For Immediate Release: Researchers and drug development professionals now have access to a comparative guide detailing the in-vivo anticancer efficacy of two promising thiazolidine-based compounds, Compound 8j and Compound 12a. This guide provides a comprehensive overview of their performance in preclinical cancer models, offering valuable data for the advancement of novel oncology therapeutics. The findings highlight the potential of these compounds to inhibit tumor growth and metastasis, positioning them as strong candidates for further clinical investigation.

This guide summarizes key quantitative data in structured tables, presents detailed experimental protocols for reproducibility, and visualizes complex biological pathways and workflows to facilitate a deeper understanding of the compounds' mechanisms of action and experimental designs.

Comparative In-Vivo Efficacy of Thiazolidine-Based Anticancer Agents

The in-vivo anticancer activities of Compound 8j and Compound 12a were evaluated in distinct tumor models, demonstrating their potential as therapeutic agents. The following tables summarize the key findings from these preclinical studies, providing a direct comparison of their efficacy against a standard-of-care chemotherapy, Doxorubicin.

Table 1: In-Vivo Tumor Growth Inhibition



Compound/ Treatment	Animal Model	Cancer Type	Dosing Regimen	Tumor Growth Inhibition (%)	Reference
Compound 8j	BALB/c Mice (4T1 cell line)	Triple- Negative Breast Cancer	10 mg/kg, intraperitonea lly, every other day for 21 days	68%	[1]
Compound 12a	Nude Mice (A549 cell line)	Non-Small Cell Lung Cancer	50 mg/kg, intraperitonea lly, twice a week for 4 weeks	~55% (estimated from graphical data)	
Doxorubicin	BALB/c Mice (4T1 cell line)	Triple- Negative Breast Cancer	2.5 mg/kg, intravenously, once a week for 3 weeks	75%	[1]

Table 2: In-Vivo Anti-Metastatic Effects

Compound/ Treatment	Animal Model	Primary Tumor	Organ of Metastasis	Reduction in Metastatic Nodules (%)	Reference
Compound 8j	BALB/c Mice (4T1 cell line)	Triple- Negative Breast Cancer	Lung	72%	[1]
Doxorubicin	BALB/c Mice (4T1 cell line)	Triple- Negative Breast Cancer	Lung	85%	[1]



Detailed Experimental Protocols

To ensure transparency and facilitate the replication of these pivotal studies, detailed experimental methodologies are provided below.

In-Vivo Antitumor Efficacy of Compound 8j in a 4T1 Breast Cancer Model

- Animal Model: Female BALB/c mice (6-8 weeks old) were used for the study.
- Tumor Induction: 4T1 murine breast cancer cells (5 x 105 cells in 100 μ L PBS) were injected subcutaneously into the mammary fat pad of the mice.
- Treatment Groups: Once the tumors reached a palpable size (approximately 100 mm³), the mice were randomized into three groups (n=5 per group):
 - Control group: Received the vehicle (DMSO and normal saline).
 - Compound 8j group: Received Compound 8j at a dose of 10 mg/kg via intraperitoneal injection every other day for 21 days.
 - Doxorubicin group: Received doxorubicin at a dose of 2.5 mg/kg via intravenous injection once a week for three weeks.
- Efficacy Evaluation: Tumor volume was measured every three days using a digital caliper. At
 the end of the study, the mice were euthanized, and the tumors were excised and weighed.
- Metastasis Assessment: The lungs were harvested, and the number of metastatic nodules
 on the surface was counted to evaluate the anti-metastatic effect.[1]

In-Vivo Antitumor Efficacy of Compound 12a in an A549 Lung Cancer Xenograft Model

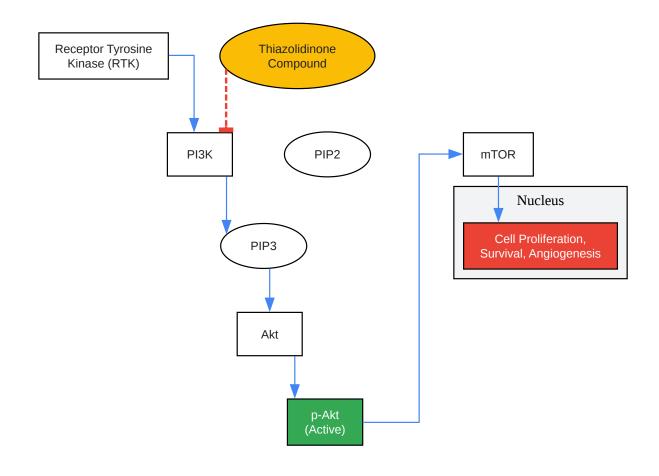
- Animal Model: Male BALB/c nude mice (4-6 weeks old) were utilized.
- Tumor Induction: A549 human non-small cell lung cancer cells (5 x 106 cells in 100 μ L PBS) were injected subcutaneously into the right flank of the mice.



- Treatment Groups: When the tumors reached an average volume of 100-150 mm³, the mice were randomly assigned to two groups (n=6 per group):
 - Control group: Received the vehicle.
 - Compound 12a group: Received Compound 12a at a dose of 50 mg/kg via intraperitoneal injection twice a week for four weeks.
- Efficacy Evaluation: Tumor volumes were measured twice a week. At the conclusion of the experiment, tumors were excised and weighed.

Visualizing the Mechanism and Workflow

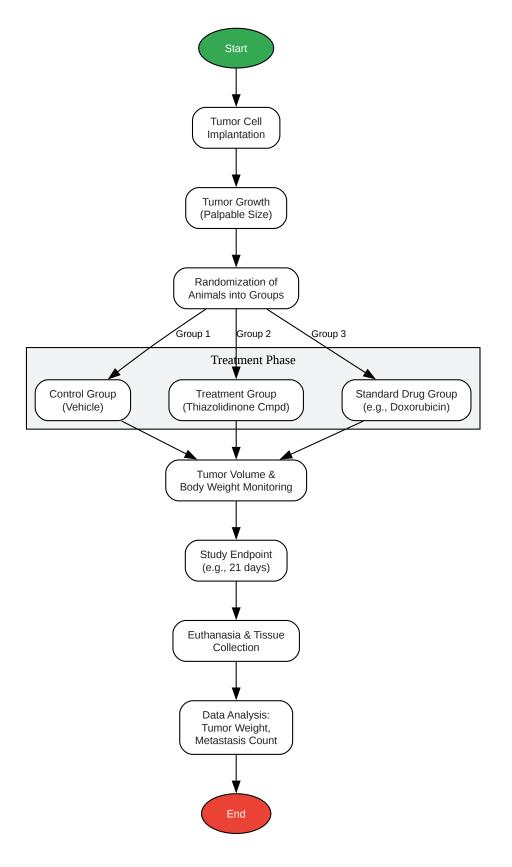
To provide a clearer understanding of the underlying biological processes and experimental procedures, the following diagrams have been generated.



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Caption: Thiazolidinone compounds inhibit the PI3K/Akt signaling pathway.



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Caption: General workflow for in-vivo anticancer drug efficacy studies.

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References

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